molecular formula C7H15NO2 B13976937 2-(Hydroxymethyl)-1-pyrrolidineethanol CAS No. 3554-68-5

2-(Hydroxymethyl)-1-pyrrolidineethanol

Cat. No.: B13976937
CAS No.: 3554-68-5
M. Wt: 145.20 g/mol
InChI Key: HKFUMQBPCRRDAV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-pyrrolidineethanol is an organic compound that features a pyrrolidine ring with a hydroxymethyl group and an ethanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-pyrrolidineethanol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ethanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-1-pyrrolidineethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-pyrrolidineethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyrrolidine
  • 1-(Hydroxymethyl)pyrrolidine
  • 2-(Hydroxymethyl)-1-piperidineethanol

Uniqueness

2-(Hydroxymethyl)-1-pyrrolidineethanol is unique due to the presence of both a hydroxymethyl group and an ethanol group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

3554-68-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(8)6-10/h7,9-10H,1-6H2

InChI Key

HKFUMQBPCRRDAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCO)CO

Origin of Product

United States

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